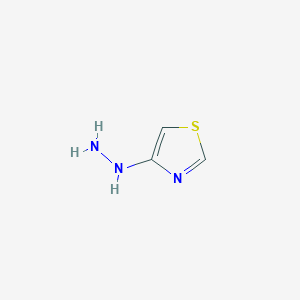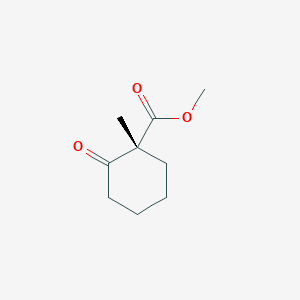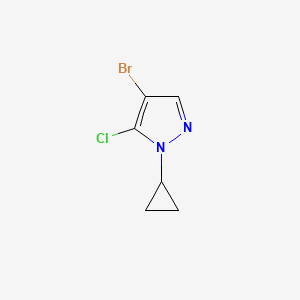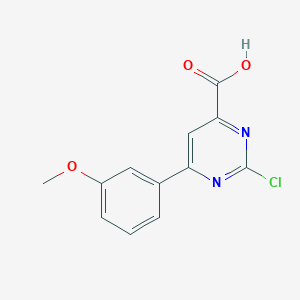
4-Hydrazineylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazineylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a hydrazine group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The presence of the hydrazine group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazineylthiazole can be synthesized through the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions . Another method involves the cyclization of thiosemicarbazones with α-haloketones in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazineylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding thiazole derivatives.
Reduction: The hydrazine group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Thiazole oxides and sulfoxides.
Reduction: Thiazole amines.
Substitution: Alkylated and acylated thiazole derivatives.
Scientific Research Applications
4-Hydrazineylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and probes for biological studies.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydrazineylthiazole involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets. These interactions disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 2-Hydrazinylthiazole
- 4-Chlorothiazole
- Thiazole-2-carboxylic acid
Comparison: 4-Hydrazineylthiazole is unique due to the presence of the hydrazine group, which imparts higher reactivity compared to other thiazole derivatives. This makes it a versatile intermediate in organic synthesis. Its biological activity is also enhanced, making it a promising candidate for drug development .
Properties
Molecular Formula |
C3H5N3S |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
1,3-thiazol-4-ylhydrazine |
InChI |
InChI=1S/C3H5N3S/c4-6-3-1-7-2-5-3/h1-2,6H,4H2 |
InChI Key |
BDEAFXGJHQYRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)








![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)



![(((3AR,5R,6S,6AR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethynyl)triethylsilane](/img/structure/B14026219.png)
